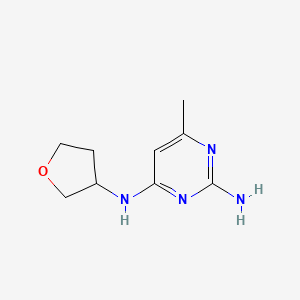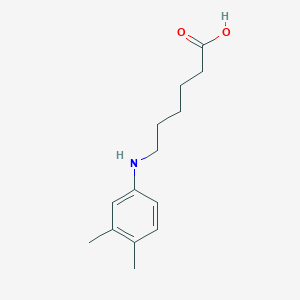![molecular formula C38H31N B14180565 N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline CAS No. 927179-42-8](/img/structure/B14180565.png)
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline is an organic compound with a complex aromatic structure It is characterized by multiple phenyl groups attached to a central aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the central aniline core: This can be achieved through the reduction of nitrobenzene derivatives using reagents such as hydrogen gas in the presence of a palladium catalyst.
Attachment of phenyl groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium catalysts, converting nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-dibenzothiophenyl)phenyl]-N-[4-(3,5-diphenylphenyl)phenyl]-9,9-dimethyl-2-fluorenamine
- 4-phenyl and 3,4-dihydro-4-phenyl coumarins
Uniqueness
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline is unique due to its specific arrangement of phenyl groups and the presence of an ethyl group on the aniline core
Propiedades
Número CAS |
927179-42-8 |
|---|---|
Fórmula molecular |
C38H31N |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline |
InChI |
InChI=1S/C38H31N/c1-2-29-18-22-37(23-19-29)39(36-16-10-5-11-17-36)38-24-20-32(21-25-38)35-27-33(30-12-6-3-7-13-30)26-34(28-35)31-14-8-4-9-15-31/h3-28H,2H2,1H3 |
Clave InChI |
ZCNKHLCCLNNFSD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
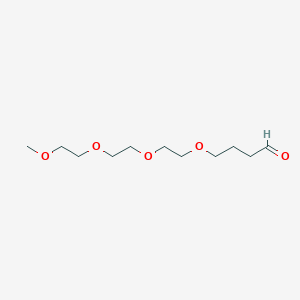
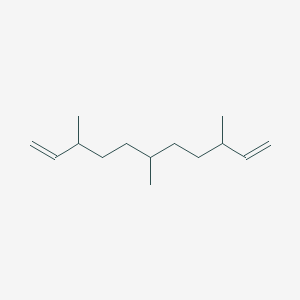
silane](/img/structure/B14180491.png)

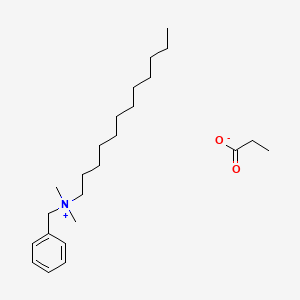
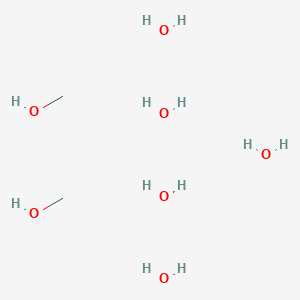
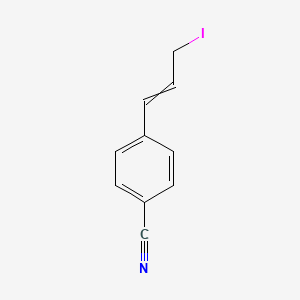
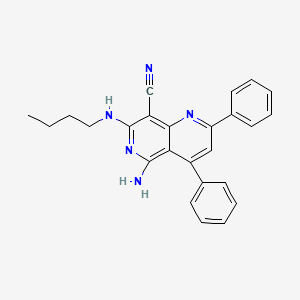
![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
